molecular formula C15H17N3O B2427771 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1274576-82-7

8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2427771
CAS No.: 1274576-82-7
M. Wt: 255.321
InChI Key: KPABUSAAUYHDAJ-UHFFFAOYSA-N
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Description

8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a high-purity chemical compound featuring a bridged azabicyclo[3.2.1]octane scaffold linked to a quinoxaline moiety. This specific structure is of significant interest in medicinal chemistry and pharmaceutical research. Quinoxaline-containing compounds have demonstrated a wide range of potential therapeutic applications. Patent literature indicates that such compounds are investigated for the treatment of various conditions, including cancer, bacterial and viral infections, transplant rejection, cardiovascular diseases, neurodegenerative disorders, kidney disease, and as agents to inhibit spontaneous platelet aggregation . In particular, substituted-quinoxaline-type bridged-piperidine compounds have been studied for their potential use in treating pain . The 8-azabicyclo[3.2.1]octane core is a privileged structure in drug discovery. Derivatives of this scaffold, for instance, have been developed and patented as monoamine reuptake inhibitors, indicating potential applications in disorders of the central nervous system . The integration of this bicyclic core with the quinoxaline heterocycle makes this compound a valuable building block for developing novel biologically active molecules and probing biological mechanisms. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

8-quinoxalin-2-yl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-9-16-13-3-1-2-4-14(13)17-15/h1-4,9-12,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABUSAAUYHDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC4=CC=CC=C4N=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Another method involves the use of tandem C-H oxidation/Oxa-[3,3]Cope rearrangement/Aldol cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, InCl3, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups to the quinoxaline ring.

Scientific Research Applications

8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The quinoxaline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the combination of the quinoxaline and azabicyclo[3.2.1]octane structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that combines a quinoxaline moiety with an azabicyclo[3.2.1]octane structure. This unique combination grants it potential pharmacological properties, making it a subject of interest in medicinal chemistry and biological studies.

Chemical Structure and Properties

The molecular formula of 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is C15H17N3OC_{15}H_{17}N_{3}O, with a molecular weight of 257.32 g/mol. Its structural characteristics allow for various chemical interactions, crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O
Molecular Weight257.32 g/mol
IUPAC Name8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
CAS Registry Number1274576-82-7

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The quinoxaline moiety is particularly significant as it can modulate enzyme activities and receptor signaling pathways, potentially leading to therapeutic effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Binding : It may bind to specific receptors, altering their signaling pathways and influencing cellular responses.

Biological Activity Studies

Research has indicated that 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antifungal , antibacterial , and antiviral properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Case Studies

  • Antifungal Activity : A study demonstrated that derivatives of quinoxaline compounds exhibit significant antifungal properties against Candida species, suggesting that modifications like those found in 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol could enhance efficacy against fungal infections.
  • Antibacterial Properties : Research indicates that quinoxaline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, which positions this compound as a potential lead in antibiotic development.
  • Antiviral Effects : Preliminary studies suggest antiviral activity against certain viruses, indicating the need for further exploration into its mechanisms and effectiveness.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
8-Oxabicyclo[3.2.1]octaneLacks quinoxaline moietyLimited biological activity
Quinoxaline DerivativesSimilar quinoxaline structureNotable antibacterial properties
8-Azabicyclo[3.2.1]octaneSimilar bicyclic structureVaries widely in biological activity

Q & A

Basic: What are the standard synthetic routes for 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol and its derivatives?

Answer:
The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane scaffold via multi-step reactions. Key steps include:

  • Amine oxidation and ester hydrolysis to introduce the quinoxalin-2-yl group at the 8-position .
  • Salt formation (e.g., hydrochloride) to enhance solubility and stability, as seen in derivatives like 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride .
  • Microwave-assisted synthesis for rapid cyclization, as demonstrated in derivatives with aryl substituents (e.g., 4-fluorophenyl or 4-bromophenyl groups) .

Optimization Tips:

  • Use polar aprotic solvents (e.g., ethanol, acetonitrile) to improve reaction efficiency .
  • Purify intermediates via column chromatography or recrystallization to achieve >95% purity .

Basic: How is the structural integrity of this compound confirmed in experimental settings?

Answer:
Structural validation relies on a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., bicyclic backbone protons at δ 1.5–3.0 ppm) .
    • ¹³C NMR confirms carbon connectivity, particularly distinguishing bridgehead carbons .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .
  • Mass Spectrometry (GC/MS): Validates molecular weight and fragmentation patterns, critical for derivatives like 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride .

Data Cross-Validation:
Compare experimental spectra with computational predictions (e.g., PubChem data ) to resolve ambiguities in stereochemistry .

Advanced: How do structural modifications at specific positions influence the compound's biological activity?

Answer:
The 8-azabicyclo[3.2.1]octane core serves as a rigid scaffold, with substitutions at the 3- and 8-positions dictating pharmacological properties:

Substituent Biological Impact Example Compound
8-Quinoxalin-2-yl Enhances dopamine D2 receptor affinity due to π-π stacking with aromatic residues8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
3-Hydroxyl Improves solubility; critical for hydrogen bonding with target proteins8-Azabicyclo[3.2.1]octan-3-ol
8-Benzyl Increases lipophilicity, altering blood-brain barrier penetration8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol

Methodological Insight:

  • Use molecular docking to predict substituent effects on receptor binding .
  • Compare in vitro binding assays (e.g., Ki values) across derivatives to quantify activity shifts .

Advanced: What strategies are effective in resolving contradictions in pharmacological data across studies?

Answer:
Data discrepancies often arise from variations in stereochemistry , salt forms , or assay conditions . Mitigation strategies include:

  • Stereochemical Clarification:
    • Specify endo/exo configurations using X-ray crystallography or NOESY NMR . For example, (3-endo) configurations exhibit higher receptor affinity than (3-exo) .
  • Standardized Assay Protocols:
    • Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1% to avoid artifacts) .
  • Meta-Analysis of SAR Trends:
    • Compile data from structurally related compounds (e.g., tropine derivatives) to identify consistent trends .

Case Study:
Conflicting dopamine receptor binding data for 3-(4-chlorophenyl) derivatives were resolved by re-evaluating salt forms (e.g., oxalate vs. hydrochloride) and confirming stereopurity via chiral HPLC .

Advanced: How can computational methods guide the design of novel derivatives with improved pharmacokinetics?

Answer:
In silico tools are critical for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:

  • logP Calculations: Estimate lipophilicity to balance blood-brain barrier penetration and solubility. Derivatives with logP 2–3 show optimal CNS activity .
  • Metabolic Stability: Use cytochrome P450 inhibition models to prioritize compounds resistant to hepatic metabolism .
  • Toxicity Prediction: Apply QSAR (Quantitative Structure-Activity Relationship) models to flag hepatotoxic or genotoxic motifs early in design .

Validation Workflow:

Screen virtual libraries for desirable properties.

Synthesize top candidates (e.g., 3-(phenylsulfanyl) derivatives ).

Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Basic: What are the key considerations for handling and storing this compound in laboratory settings?

Answer:

  • Storage Conditions:
    • Store as a hydrochloride salt at –20°C under inert gas (Ar/N₂) to prevent oxidation .
    • Use amber vials to protect light-sensitive quinoxaline moieties .
  • Safety Protocols:
    • Wear PPE (nitrile gloves, lab coat) due to skin/eye irritation risks (GHS Category 2) .
    • Use fume hoods for weighing and synthesis to avoid inhalation .

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